molecular formula C7H6BrNO2 B3046218 3-Bromo-5-methoxypicolinaldehyde CAS No. 1211587-04-0

3-Bromo-5-methoxypicolinaldehyde

Cat. No.: B3046218
CAS No.: 1211587-04-0
M. Wt: 216.03
InChI Key: ZDCQVGSEFVCLFH-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of picolinaldehyde, featuring a bromine atom at the 3-position and a methoxy group at the 5-position on the pyridine ring. This compound is known for its versatility as a building block in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypicolinaldehyde typically involves the bromination of 5-methoxypicolinaldehyde. This can be achieved through the following steps:

    Starting Material: 5-Methoxypicolinaldehyde.

    Bromination: The bromination reaction is carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Bromo-5-methoxypicolinic acid.

    Reduction: 3-Bromo-5-methoxypicolinalcohol

Scientific Research Applications

3-Bromo-5-methoxypicolinaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxypicolinaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The bromine atom and methoxy group can influence the compound’s reactivity and interactions with molecular targets. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-methoxypicolinaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds and pharmaceuticals .

Properties

IUPAC Name

3-bromo-5-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCQVGSEFVCLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267846
Record name 3-Bromo-5-methoxy-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-04-0
Record name 3-Bromo-5-methoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211587-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methoxy-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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